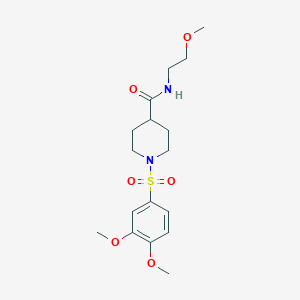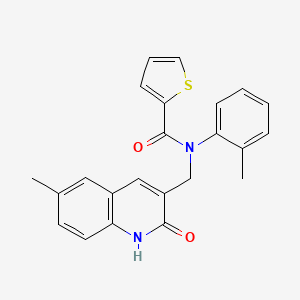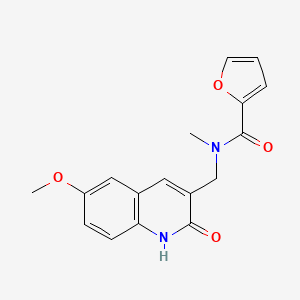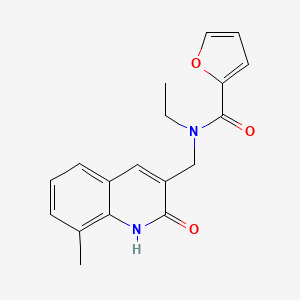
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders.
作用機序
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of the delta-opioid receptor produces analgesic, anxiolytic, and antidepressant effects. This compound has a higher affinity for the delta-opioid receptor compared to other opioid receptors, which may contribute to its selective effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve mood. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
実験室実験の利点と制限
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective agonist of the delta-opioid receptor, which allows for the investigation of the specific effects of delta-opioid receptor activation. This compound has also been extensively studied in animal models, providing a wealth of data for researchers to draw from. However, this compound has some limitations for lab experiments. It is not approved for human use, which limits its potential clinical applications. This compound also has some side effects in animal models, such as sedation and respiratory depression, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore the mechanisms underlying its effects on neurotransmitter activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, the development of new selective agonists of the delta-opioid receptor may provide additional insights into the potential therapeutic applications of this receptor.
合成法
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of 4-ethylphenylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride to form the intermediate compound. This intermediate compound is then reacted with 4-carboxamidopiperidine to yield this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
科学的研究の応用
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. In pain management, this compound has been shown to produce analgesic effects in animal models without the development of tolerance or dependence. In drug addiction, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction. In mood disorders, this compound has been shown to produce antidepressant-like effects in animal models of depression.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-11-8-18-17(20)13-6-9-19(10-7-13)26(21,22)14-4-5-15(24-2)16(12-14)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCALEEWLOOJEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)









